The Synthesis and Chemical Properties of Megestrol Acetate: A Technical Guide
The Synthesis and Chemical Properties of Megestrol Acetate: A Technical Guide
Megestrol acetate is a synthetic progestin, a derivative of progesterone, with significant applications in the treatment of breast and endometrial cancers, as well as in managing cachexia and anorexia.[1][2] This technical guide provides an in-depth overview of its synthesis, chemical properties, and mechanism of action, tailored for researchers, scientists, and drug development professionals.
Chemical Properties
Megestrol acetate, chemically known as 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione, is a white, crystalline solid.[1][3] It is a steroid ester derived from megestrol.[4] The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |
| Molecular Formula | C24H32O4 | [1] |
| Molar Mass | 384.516 g·mol−1 | [1] |
| Melting Point | 217-220 °C | [5] |
| Solubility in Water (37°C) | 2 mcg/mL | [3] |
| Solubility in Plasma (37°C) | 24 mcg/mL | [3] |
| Other Solubilities | Practically insoluble in water, soluble in acetone, sparingly soluble in alcohol. | [6] |
| LogP | 3.2 | [4] |
Pharmacokinetic properties of megestrol acetate are also crucial for its therapeutic use.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | 100% | [1] |
| Protein Binding | 82.4% (primarily to albumin) | [1] |
| Metabolism | Hepatic (hydroxylation, reduction, conjugation) | [1] |
| Elimination Half-life | Mean: 34 hours (Range: 13–105 hours) | [1] |
| Excretion | Urine: 57–78%; Feces: 8–30% | [1] |
Synthesis of Megestrol Acetate
Several synthetic routes for megestrol acetate have been developed. A common method involves the isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione. Another approach starts from 6-keto-17α-acetoxyprogesterone.
Synthesis via Isomerization
One documented synthesis involves the isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione using a palladium on carbon catalyst.[5][7]
Experimental Protocol:
-
Reaction Setup: A suspension of one part 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, 0.1 parts of sodium acetate, and 0.06 parts of palladium on carbon is prepared in 10 parts of ethanol and 0.01 part of 4-methyl-1-cyclohexene.[5]
-
Isomerization: The mixture is heated at reflux with stirring. The progress of the isomerization is monitored by thin-layer chromatography.[5]
-
Catalyst Removal: Once the reaction is complete, 1.5 parts of ethanol are added, and the catalyst is filtered off while the solution is hot. The catalyst is then washed with ethanol.[5]
-
Crystallization: The combined filtrate and washings are concentrated to 3 parts. To induce complete precipitation, 7.5 parts of water are added. The resulting crystals are collected and washed with water.[5]
-
Purification: The crude megestrol acetate (approximately 0.98 parts) is dissolved in 12 parts of hot methanol. The solution is concentrated to a residual volume of 2.4 parts, cooled, and centrifuged. This recrystallization process is repeated by dissolving the moist substance in 12 parts of hot methanol and concentrating to a final volume of 2 parts, followed by cooling to obtain the purified product.[5]
Synthesis via Grignard Reaction
Another synthetic pathway utilizes a Grignard reaction starting from 6-keto-17α-acetoxyprogesterone.[8][9]
Experimental Protocol:
-
Ketal Protection: The starting material, 6-keto-17α-acetoxyprogesterone, is dissolved in an organic solvent (e.g., methylene chloride or toluene). In the presence of triethyl orthoformate and an acid catalyst (e.g., p-toluenesulfonic acid), it reacts with ethylene glycol to form the double ketal intermediate at 25-30°C.[8]
-
Grignard Reaction: The double ketal intermediate is dissolved in an organic solvent like tetrahydrofuran. A Grignard reagent, such as methyl-magnesium-bromide, is then added. The reaction is carried out at a temperature of 50-55°C.[8][9]
-
Hydrolysis and Dehydration: Following the Grignard reaction, the resulting Grignard object is subjected to hydrolysis under strong acidic conditions (e.g., hydrochloric acid or sulfuric acid). This step also deprotects the ketal groups and causes dehydration at the 6-position. The temperature for this step is maintained at 60-65°C.[8][9]
-
Purification: The crude megestrol acetate is obtained and then purified by recrystallization from a low-carbon alcohol (e.g., C4 or less) with activated carbon for decolorization.[8]
Mechanism of Action
Megestrol acetate's therapeutic effects are mediated through its interaction with various hormonal receptors.
Anticancer Effects
As a progestin, megestrol acetate is an agonist of the progesterone receptor (PR).[1] Its anticancer activity, particularly in hormone-sensitive cancers like breast and endometrial cancer, is attributed to its ability to suppress the hypothalamic-pituitary-gonadal (HPG) axis.[1][10] This leads to a reduction in the secretion of gonadotropins, which in turn decreases the levels of estrogens and androgens that can promote tumor growth.[1]
A more specific mechanism in endometrial cancer involves the induction of cellular senescence. Megestrol acetate has been shown to cause irreversible G1 arrest and cellular senescence in endometrial cancer cells by interacting with the Progesterone Receptor B (PR-B) and the FOXO1 transcription factor.[11]
Appetite Stimulation
The precise mechanism by which megestrol acetate stimulates appetite and leads to weight gain is not fully understood.[2][3] It is believed to involve multiple pathways. One proposed mechanism is its partial glucocorticoid activity, which can stimulate appetite and increase fat deposition.[2] Another hypothesis suggests that it modulates neurotransmitters and hormones in the brain that regulate hunger and satiety.[2] It may also antagonize the metabolic effects of catabolic cytokines.[12]
Quantitative Analysis
High-performance liquid chromatography (HPLC) is a common method for the quantitative analysis of megestrol acetate in various matrices, including plasma and pharmaceutical formulations.
HPLC Method for Plasma Samples
A sensitive and reproducible HPLC procedure has been developed for quantifying megestrol acetate in human plasma.[13]
Experimental Protocol:
-
Sample Preparation: To 0.5 mL of plasma, an internal standard (2,3-diphenyl-1-indenone) is added. The sample is then extracted with hexane.[13]
-
Reconstitution: The hexane is evaporated, and the remaining residue is reconstituted in methanol.[13]
-
Chromatographic Separation: The reconstituted sample is injected onto a μ-Bondapak C18 column.[13]
-
Mobile Phase and Detection: The column is eluted with a mobile phase consisting of acetonitrile:methanol:water:acetic acid (41:23:36:1). The eluant is monitored at a wavelength of 280 nm.[13]
-
Retention Times: Megestrol acetate typically elutes between 6-7 minutes, while the internal standard elutes between 12-14 minutes.[13]
This method demonstrates linearity in the concentration range of 10-600 ng/mL of megestrol acetate in plasma, with a detection limit of 5 ng/mL.[13]
References
- 1. Megestrol acetate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Megestrol Acetate | C24H32O4 | CID 11683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Megestrol acetate synthesis - chemicalbook [chemicalbook.com]
- 6. Megestrol acetate | 595-33-5 [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. CN107513090B - The preparation method of megestrol acetate - Google Patents [patents.google.com]
- 9. CN107513090A - The preparation method of megestrol acetate - Google Patents [patents.google.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The science of megestrol acetate delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
